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molecular formula C22H21N3O4 B001223 Icotinib CAS No. 610798-31-7

Icotinib

Cat. No. B001223
M. Wt: 391.4 g/mol
InChI Key: QQLKULDARVNMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085588B2

Procedure details

Icotinib (5 00 mg) was added into 100 mL of reaction flask and dissolved with 50 mL of isopropyl alcohol. Hydrogen chloride gas was added while stirring. After its completion, the reaction mixture was filtered to give crude product. The crude product was further purified by recrystallization with isopropyl alcohol to give Icotinib hydrochloride (500 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[N:19]=[CH:18][N:17]=[C:16]3[C:11]=2[CH:12]=[C:13]2[O:29][CH2:28][CH2:27][O:26][CH2:25][CH2:24][O:23][CH2:22][CH2:21][O:20][C:14]2=[CH:15]3)[CH:8]=1.[ClH:30]>C(O)(C)C>[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[C:11]3[C:16](=[CH:15][C:14]4[O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][C:13]=4[CH:12]=3)[N:17]=[CH:18][N:19]=2)[CH:8]=1.[ClH:30] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC=1C=CC=C(C1)NC2=C3C=C4C(=CC3=NC=N2)OCCOCCOCCO4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After its completion, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by recrystallization with isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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